2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Overview
Description
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’‘-diyl)diacetonitrile is an organic compound known for its unique structure and properties It consists of a terphenyl core with two acetonitrile groups attached at the 4 and 4’’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’‘-diyl)diacetonitrile typically involves the reaction of 4,4’‘-dibromo-1,1’:4’,1’'-terphenyl with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired diacetonitrile compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile can undergo various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as cyanide ions, leading to the formation of addition products.
Substitution Reactions: The acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include cyanide ions, and the reaction is typically carried out in polar solvents like DMF.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used, often in the presence of a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with cyanide ions would result in the formation of cyanohydrin derivatives.
Scientific Research Applications
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile has several scientific research applications:
Chemical Sensing: It has been investigated as a sensor for detecting cyanide ions due to its high selectivity and sensitivity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism by which 2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile exerts its effects, particularly in chemical sensing, involves nucleophilic addition reactions. For example, when used as a cyanide sensor, the cyanide ions add to the acetonitrile groups, leading to a change in the compound’s electronic structure and resulting in a detectable signal .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenediacetonitrile: Similar in structure but lacks the extended terphenyl core.
2,2’-([2,2’-Bithiophene]-5,5’-diyl)diacetonitrile: Contains a bithiophene core instead of a terphenyl core.
Uniqueness
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile is unique due to its terphenyl core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in chemical sensing and material science, where specific structural features are crucial for performance.
Properties
IUPAC Name |
2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBBJAIFIHGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C3=CC=C(C=C3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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